Isobergapten

Descripción

Overview of Furanocoumarins and Their Significance in Scientific Inquiry

Furanocoumarins are a class of naturally occurring organic chemical compounds produced by a variety of plants. mdpi.com These compounds are characterized by a chemical structure that fuses a furan (B31954) ring with a coumarin (B35378). mdpi.comontosight.ai Furanocoumarins are categorized into two main types based on the pattern of this fusion: linear and angular. mdpi.com Linear furanocoumarins, such as psoralen (B192213), and angular furanocoumarins, like angelicin (B190584), serve as the structural backbones for a multitude of derivatives. mdpi.commonash.edu

In the realm of scientific inquiry, furanocoumarins are significant for several reasons. They are recognized as phytoalexins, which are antimicrobial and often antioxidative substances synthesized by plants in response to stress, such as microbial attack or physical injury. nih.govnih.gov This defensive role in plants has prompted extensive research into their biological activities. nih.govscitechnol.com Furthermore, many furanocoumarins exhibit phototoxicity, a property that has been harnessed in therapeutic applications. monash.edunih.gov Their ability to interact with DNA and other cellular components upon activation by ultraviolet (UV) light has been a subject of intense study. nih.govsmolecule.com Additionally, certain furanocoumarins are known to inhibit enzymes, including the cytochrome P450 family, which is crucial for the metabolism of various drugs. ontosight.ainih.govncats.io This interaction has significant implications for drug-food and drug-herb interactions. nih.govdfg.de The structural diversity and wide range of biological activities of furanocoumarins make them important lead compounds in the discovery and development of new drugs. frontiersin.org

Historical Context of Isobergapten Discovery and Initial Characterization

This compound, a naturally occurring furanocoumarin, was first described by Wessely and Nadler. ncats.io It is classified as an angular furanocoumarin. foodb.ca Early research focused on its isolation from various plant sources, such as those from the Heracleum and Citrus genera. ncats.iobiocrick.comchemfaces.com Initial characterization involved determining its chemical structure, which consists of a furan ring fused to a coumarin system with a methoxy (B1213986) group at the 5-position. ontosight.ai The molecular formula was identified as C12H8O4, and its molecular weight is approximately 216.19 g/mol . ontosight.aicymitquimica.com Early studies also established its presence in plants as a defense mechanism against fungi and other pathogens. biocrick.comchemfaces.com

Current Research Landscape and Knowledge Gaps Concerning this compound

The current research landscape for this compound is multifaceted, with studies exploring its biological activities and potential applications. nih.gov Ongoing research continues to investigate its role as a plant growth regulator and a natural defensive agent. biocrick.comchemfaces.com There is also significant interest in its pharmacological properties, including its anti-proliferative, antimycobacterial, and anti-inflammatory activities. biocrick.comchemfaces.comchembk.com

However, several knowledge gaps remain. While the biosynthetic pathway of furanocoumarins, in general, has been outlined, the specific enzymatic steps and regulatory mechanisms leading to this compound synthesis are not fully elucidated. frontiersin.orgthieme-connect.com Further research is needed to fully understand the complete biosynthetic pathway and the factors that regulate its production in plants. Additionally, while various pharmacological effects have been observed, the precise molecular mechanisms underlying these activities often require more in-depth investigation. kjpp.net A comprehensive understanding of its interactions with specific cellular targets and signaling pathways is still an area of active research.

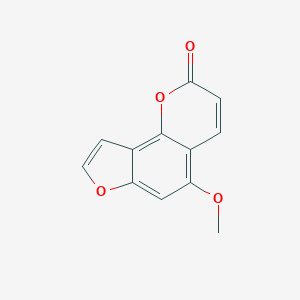

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSPSRWWZBBIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=C3C=COC3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075415 | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-48-4 | |

| Record name | Isobergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBERGAPTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Bioproduction of Isobergapten

Isobergapten is a secondary metabolite found in a variety of plant species across different families. Its presence is particularly notable in the Apiaceae and Rutaceae families.

Botanical Distribution and Identification of this compound-Containing Species

The distribution of this compound is widespread in the plant kingdom, with significant concentrations found in the following families:

The Apiaceae family, also known as the carrot or parsley family, is a significant source of this compound. cymitquimica.comresearchgate.net Several species within this family have been identified to contain this compound.

Heracleum dissectum : this compound has been isolated from the roots of Heracleum dissectum. nih.govresearchgate.netmedkoo.com

Heracleum moellendorffii : This species is another member of the Heracleum genus where this compound has been identified. nih.govresearchgate.netkoreamed.orgresearchgate.netkoreamed.org

Celery, Parsley, and Parsnip : These common culinary herbs and vegetables are also known to contain this compound. researchgate.netdermnetnz.orgorgprints.org The concentration of furanocoumarins, including this compound, in these plants can vary and may increase under stress conditions. orgprints.org For instance, wild parsnip (Pastinaca sativa) seeds have been found to contain this compound, among other furanocoumarins. nih.gov

Table 1: this compound in the Apiaceae Family

| Species | Plant Part |

|---|---|

| Heracleum dissectum | Roots nih.govresearchgate.netmedkoo.com |

| Heracleum moellendorffii | General nih.govresearchgate.netkoreamed.orgresearchgate.netkoreamed.org |

| Celery (Apium graveolens) | General researchgate.netdermnetnz.orgorgprints.org |

| Parsley (Petroselinum crispum) | General researchgate.netdermnetnz.orgorgprints.org |

Presence in Rutaceae Family

The Rutaceae family, which includes citrus fruits, is another significant source of this compound. researchgate.netnih.gov

Citrus medica : this compound has been sourced from the fruits of Citrus medica, commonly known as citron. thegoodscentscompany.combiocrick.comchemfaces.comchemfaces.com

Grapefruit (Citrus paradisi) : Grapefruit is known to contain various furanocoumarins, and this compound has been reported in this fruit. ncats.iocaymanchem.com

Table 2: this compound in the Rutaceae Family

| Species | Plant Part |

|---|---|

| Citrus medica (Citron) | Fruits thegoodscentscompany.combiocrick.comchemfaces.comchemfaces.com |

Identification in Other Plant Genera

Beyond the Apiaceae and Rutaceae families, this compound has been identified in other plant genera as well.

Bergenia : Species within the Bergenia genus have been found to contain this compound. ontosight.ai

Ficus : The Ficus genus is another group of plants where this compound has been identified. ontosight.ai

Abutilon figarianum : Research has identified the presence of this compound in Abutilon figarianum. dntb.gov.uamdpi.com

Heracleum laciniatum : this compound has been isolated from Heracleum laciniatum. biocrick.comnih.govnih.govhodoodo.com

Table 3: this compound in Other Plant Genera

| Species |

|---|

| Bergenia spp. ontosight.ai |

| Ficus spp. ontosight.ai |

| Abutilon figarianum dntb.gov.uamdpi.com |

Biosynthetic Pathways of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, starting from the amino acid phenylalanine. nih.gov It is a branch of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites.

Enzymatic Steps in Furanocoumarin Synthesis

Furanocoumarins, including this compound, are derived from the precursor umbelliferone (B1683723) (7-hydroxycoumarin). nih.govmdpi.com The initial steps of the pathway leading to umbelliferone are as follows:

Phenylalanine to trans-Cinnamic Acid : The pathway begins with the deamination of phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov

trans-Cinnamic Acid to p-Coumaric Acid : The resulting trans-cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, to form p-coumaric acid. nih.gov

p-Coumaric Acid to p-Coumaroyl-CoA : The enzyme 4-coumarate-CoA ligase (4CL) then converts p-coumaric acid to its coenzyme A ester, p-coumaroyl-CoA. mdpi.com

p-Coumaroyl-CoA to Umbelliferone : The key step of ortho-hydroxylation is catalyzed by p-coumaroyl-CoA 2′-hydroxylase (C2′H), leading to the formation of 2,4-dihydroxycinnamoyl-CoA. nih.govuminho.pt This product then undergoes spontaneous lactonization (ring closure) to form umbelliferone. nih.gov

From umbelliferone, the pathway diverges to form either linear or angular furanocoumarins. This compound is an angular furanocoumarin. The formation of angular furanocoumarins proceeds through the following key steps:

Prenylation of Umbelliferone : An enzyme called 8-prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol. acs.org

Formation of the Furan (B31954) Ring : Osthenol is then converted to (+)-columbianetin by the enzyme columbianetin (B30063) synthase. mdpi.com Subsequently, angelicin (B190584) synthase catalyzes the transformation of (+)-columbianetin into angelicin, the parent angular furanocoumarin. mdpi.com

The final steps leading specifically to this compound involve further modifications, such as methoxylation, but the specific enzymes responsible for the synthesis of this compound from angelicin have not been fully elucidated. mdpi.com

Genetic Regulation of this compound Biosynthesis

The biosynthesis of furanocoumarins, including this compound, is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is often induced by various environmental stimuli, such as pathogen attack, UV radiation, and mechanical wounding, as furanocoumarins play a role in plant defense mechanisms. nih.gov

The key enzymes in the pathway are encoded by specific genes. For example, the genes for phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) have been identified and characterized in many plant species. mdpi.comuminho.pt Similarly, the genes for the enzymes that are specific to furanocoumarin biosynthesis, such as the prenyltransferases and the cytochrome P450 monooxygenases (marmesin synthase and psoralen (B192213) synthase for linear furanocoumarins, and columbianetin synthase and angelicin synthase for angular furanocoumarins), have also been studied. mdpi.comuminho.ptacs.org

The regulation of these genes is complex and involves transcription factors that can activate or repress their expression in a coordinated manner. While the general framework of the genetic regulation of furanocoumarin biosynthesis is understood, the specific regulatory networks controlling the production of this compound in different plant species are still an active area of research.

Factors Influencing this compound Concentration in Natural Sources

The concentration of this compound, a type of angular furanocoumarin, in plants is not static. It is dynamically influenced by a range of intrinsic and extrinsic factors, from the conditions in which the plant is grown to how it is handled after harvest. These factors can lead to significant variability in the compound's levels within the same plant species. researchgate.net

Environmental and Cultivation Conditions

Environmental stimuli and agricultural practices play a pivotal role in modulating the biosynthesis of furanocoumarins, including this compound. These compounds are often produced as part of the plant's defense system. nih.gov Consequently, their concentration can escalate when the plant is subjected to stress.

Climatic conditions throughout the growing year have a significant impact on the levels of furanocoumarins. orgprints.org For instance, exposure to UV radiation can trigger an increase in furanocoumarin production in some plants. frontiersin.org

Cultivation methods, such as the type of fertilization, also affect compound concentrations. Studies comparing organic and conventional farming have shown differences in furanocoumarin levels in crops like celeriac, with fertilization strategy being a key determinant. orgprints.orgorgprints.org Furthermore, biotic stressors such as fungal infections or insect attacks are well-documented triggers for the accumulation of furanocoumarins, which act as phytoalexins to defend the plant. researchgate.netsqu.edu.om Plants respond to these threats by increasing the production of these protective compounds. frontiersin.org

| Factor | Influence on Furanocoumarin (including this compound) Concentration | Source(s) |

| Climatic Conditions | Inter-annual variations in climate can cause significant fluctuations in furanocoumarin levels. | orgprints.orgorgprints.org |

| UV Radiation | Exposure to ultraviolet (UV) light can stimulate the biosynthesis of furanocoumarins. | frontiersin.org |

| Fertilization | The specific fertilization strategy (e.g., organic vs. mineral) can affect the concentration of these compounds in crops like celeriac. | orgprints.orgorgprints.org |

| Pathogen/Pest Attack | Fungal infections and insect infestations induce a significant increase in furanocoumarin levels as a defense mechanism (phytoalexin response). | researchgate.netfrontiersin.orgsqu.edu.om |

Plant Development Stage and Tissue Specificity

The concentration of this compound is not uniform throughout the plant; it varies considerably with the developmental stage and the specific tissue. Generally, higher concentrations of furanocoumarins are found in the outer or aerial parts of the plant compared to the roots. nih.gov

Research indicates that younger plant organs, particularly leaves, tend to have a higher percentage of furanocoumarins on their surfaces compared to mature organs. nih.govmdpi.com This suggests a protective role for the compound during the most vulnerable stages of growth. For example, a study on Heracleum lanatum showed that new growth in autumn could have a 20 to 100 times higher furanocoumarin content than older growth. mdpi.com

The distribution is also highly tissue-specific. In members of the Apiaceae family, furanocoumarins are present on the fruit surface and also accumulate differentially in internal tissues. nih.gov In grapefruit, for instance, the peel contains significantly higher concentrations of furanocoumarins than the flesh or juice. jfda-online.com Similarly, in Ruta graveolens (common rue), the furanocoumarin content is dependent on the proportion of leaves and fruits on the plant. researchgate.net Studies on Pastinaca sativa (parsnip) have identified this compound as a constitutive antifungal compound present in the roots. squ.edu.om

| Plant/Family | Tissue Specificity of Furanocoumarins (including this compound) | Developmental Stage Effect | Source(s) |

| General | Higher concentrations in epigean (above-ground) and photosynthetically active parts. Lower in roots. | Higher percentage on the surface of younger organs (e.g., leaves) compared to mature ones. | nih.gov |

| Apiaceae Family | Found on the fruit surface and in internal tissues. | - | nih.gov |

| Ruta graveolens | Content varies depending on the proportion of leaves and fruits. | Furanocoumarin content and yield change depending on the number of harvests (cuts) per year. | researchgate.net |

| Citrus (Grapefruit) | Highest concentrations found in the peel, followed by the flesh. | - | jfda-online.com |

| Pastinaca sativa | Present as a constitutive compound in the roots. | Levels increase significantly in response to inducing agents. | squ.edu.om |

Post-Harvest Processing and Storage Effects

The handling of plants after they have been harvested can dramatically alter their this compound content. Mechanical injury, processing methods, and storage conditions are critical factors.

Levels of furanocoumarins are generally lower in undamaged plants compared to those that are mechanically injured or have started to rot during transport and storage, where concentrations can be up to 10 times higher. mdpi.comresearchgate.net This increase is a stress response to tissue damage. vscht.cz

Storage temperature is a crucial variable. A study on parsnips found that storing whole roots at +4°C led to a significant biphasic increase in furanocoumarin levels after 7 and 38 days. acs.org In contrast, storage at -18°C did not lead to a marked increase. acs.org Storing parsnips as cubes or homogenates at +4°C resulted in a much smaller increase compared to whole roots, suggesting that the form of the stored vegetable also matters. acs.org

Processing techniques can also have a substantial effect. For example, in citrus, juice processed by blending may yield higher concentrations of certain furanocoumarins compared to hand-squeezing or commercial processing. mdpi.com In celery, peeling the bulbs can significantly reduce furanocoumarin content. agriculturejournals.cz However, these compounds are relatively heat-stable, so cooking does not cause a significant decrease. agriculturejournals.cz

| Vegetable | Storage/Processing Condition | Effect on Furanocoumarin (including this compound) Concentration | Source(s) |

| Parsnip (Whole) | Storage at +4°C | Biphasic increase in total furocoumarins (up to ~40 mg/kg) after 7 and 38 days. | acs.org |

| Parsnip (Whole) | Storage at -18°C | A small peak (~4 mg/kg) after two weeks, then levels decreased. | acs.org |

| Parsnip (Cubes/Homogenate) | Storage at +4°C | Markedly attenuated or almost no rise in furocoumarins. | acs.org |

| Parsnip (Whole) | Storage at room temperature with visible microbial infection | Dramatic increase up to 566 mg/kg over 53 days. | acs.org |

| Celeriac (Root) | Storage in a cellar | Levels increased significantly, with some cultivars showing a 16-fold increase after several weeks. | vscht.cz |

| General | Mechanical Injury/Damage | Can lead to up to a 10-fold increase in furanocoumarin content. | mdpi.comresearchgate.net |

| Celery (Bulb) | Peeling | Reduction of toxicants by approximately 47%. | agriculturejournals.cz |

Pharmacological and Biological Activities of Isobergapten: Mechanisms and Therapeutic Potential

Anticancer and Anti-Proliferative Research

Isobergapten, a naturally occurring furanocoumarin, has demonstrated notable anticancer and anti-proliferative properties in a variety of research settings. smolecule.comontosight.ai This compound, found in plants such as Heracleum persicum and Heracleum maximum, has been the subject of studies exploring its cytotoxic effects on various cancer cell lines, including those of the breast, prostate, and colon. smolecule.comcaymanchem.comncats.io Research suggests that this compound may interfere with cancer cell proliferation and migration, potentially hindering tumor growth and spread. smolecule.com When combined with ultraviolet A (UVA) radiation, this compound has been shown to reduce tumor growth in a B16/F10 murine melanoma model. caymanchem.com

Mechanisms of Action in Cancer Cells

The anticancer effects of furanocoumarins like this compound are attributed to their ability to modulate multiple signaling pathways within cancer cells. nih.govresearchgate.net These complex interactions can lead to the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of proliferation, and prevention of metastasis. nih.govresearchgate.net

Apoptosis is a critical mechanism for removing damaged or cancerous cells, and its deregulation is a hallmark of cancer. aging-us.com Furanocoumarins, including this compound, have been shown to trigger apoptosis in malignant cells. nih.govresearchgate.net This process is often initiated through the activation of specific signaling cascades. For instance, some furanocoumarins can induce apoptosis by activating the p53 tumor suppressor protein, which in turn regulates the expression of proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. aging-us.commdpi.com The activation of caspases, a family of proteases essential for the execution of apoptosis, is a common downstream event. nih.gov In bladder cancer cells, for example, oxidative stress induced by certain treatments can lead to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase 3, culminating in apoptosis. mdpi.com

This compound has been shown to exhibit anti-proliferative activity by causing cell cycle arrest, particularly at the G2/M phase, at concentrations ranging from 0.05 to 15.0 μM. chemfaces.comchemfaces.com This effect is a common mechanism for many anticancer compounds, as it prevents cancer cells from dividing and proliferating. nih.gov Studies on various furocoumarins have revealed that their anti-tumor actions, when combined with UVA, may be due to the arrest of the cell cycle at the G2/M checkpoint. nih.gov This arrest is often mediated by an increase in the phosphorylation of Checkpoint Kinase 1 (Chk1) and a reduction in the phosphorylation of cdc2. chemfaces.comnih.gov The p53 protein also plays a crucial role in this process by activating the expression of p21, which can inhibit cyclin-dependent kinases and lead to cell cycle arrest at different phases, including G2/M. mdpi.commdpi.com

| Cell Line | Compound | Concentration | Effect | Reference |

| B16F10 melanoma cells | This compound | 0.05-15.0 μM | G2/M arrest | chemfaces.com |

| Human lung cancer cells (A549) | 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | 0.03 µM (IC50) | G2/M phase arrest | nih.gov |

| Ovarian cancer cells (A2780 and A2780cis) | Chalcone derivative 1C | Not specified | G2/M phase arrest | nih.gov |

| HepG2 cells | Apigetrin | 50 and 100 µM | G2/M phase arrest | mdpi.com |

A key aspect of this compound's anticancer potential is its ability to inhibit cell proliferation. chemfaces.comchemfaces.com This has been observed in various cancer cell lines. scispace.com The mechanism often involves the modulation of key proteins that regulate cell division. nih.gov For example, the inhibition of cell proliferation can be achieved through the induction of apoptosis and cell cycle arrest, as previously discussed. dovepress.com Research on other furanocoumarins has shown that they can significantly inhibit the growth of cancer cells, such as in hepatocellular carcinoma, by preventing colony formation and cell migration. mdpi.com

| Cell Line | Compound | Concentration | Effect | Reference |

| B16F10 melanoma cells | This compound and other methoxyfurocoumarins | 0.05-15.0 μM | Anti-proliferative activity | chemfaces.com |

| HepG2, B16F10, HT29, MCF-7, HeLa, MO59J, U343, U251 | Solamargine (SM) | IC50 values from 4.58 to 18.23 μg/mL | Antiproliferative activity | scispace.com |

| HeLa cells | AP-PAMAM/p53 | 2.5 μg/mL p53 plasmid | Antiproliferative effect | dovepress.com |

| HepG2 cells | Apigetrin | 50 and 100 µM | Inhibition of cell proliferation and colony formation | mdpi.com |

The anticancer activities of furanocoumarins like this compound are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a significant role in inflammation, immunity, cell proliferation, and apoptosis. nih.govmdpi.com In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. nih.gov Some natural compounds can exert their anticancer effects by inhibiting this pathway. mdpi.com

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.com This pathway is frequently activated in various cancers, contributing to tumor progression. tmc.edu Furanocoumarins have been shown to inhibit the PI3K/Akt pathway, which can contribute to their anticancer effects. nih.govnih.gov For instance, bergapten (B1666803), a related furanocoumarin, has been found to impair the PI3K/Akt survival signal in breast cancer cells. nih.gov

p53 Pathway: The p53 tumor suppressor protein is often referred to as the "guardian of the genome" due to its central role in preventing cancer formation. creative-diagnostics.comresearchgate.net It can induce cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. creative-diagnostics.comresearchgate.net Many anticancer agents, including some furanocoumarins, function by activating the p53 pathway. mdpi.com Bergapten, for example, has been shown to increase p53 expression, leading to apoptosis in breast cancer cells. nih.gov The activation of p53 can trigger the expression of downstream targets like p21, which mediates cell cycle arrest. mdpi.com

The spread of cancer cells from the primary tumor to distant sites, known as metastasis, is a major cause of cancer-related mortality. Research suggests that this compound may possess anti-metastatic properties by interfering with cancer cell migration. smolecule.com Furanocoumarins, as a class of compounds, have been shown to exhibit antimetastatic effects, which are part of their broader anticancer activity. nih.govresearchgate.net The inhibition of signaling pathways that control cell movement and invasion is a likely mechanism for these effects.

Anti-angiogenesis Effects

This compound belongs to the furanocoumarin class of compounds, which have been noted for their anti-angiogenic effects. encyclopedia.pub Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels, a critical step for tumor growth and metastasis. cancer.gov Anti-angiogenic therapies aim to slow or prevent cancer growth by starving tumors of their required blood supply. cancer.gov The mechanisms often involve interfering with key signaling pathways, such as those mediated by vascular endothelial growth factor (VEGF). cancer.govnih.gov Research into related natural compounds, such as furano-sesquiterpenoids, has demonstrated an ability to inhibit the formation of blood vessels in experimental models like zebrafish embryos, suggesting a potential mechanism of action for compounds like this compound. mdpi.com The ability to inhibit angiogenesis is a significant aspect of the anti-cancer potential of these molecules. mdpi.com

Studies in Various Cancer Cell Lines (e.g., leukemia, glioma, breast, lung, renal, liver, colon, cervical, ovarian, prostate, melanoma)

The defensive and therapeutic properties of furanocoumarins, including this compound, have been observed across a wide array of malignancies. nih.gov Research indicates that this compound exhibits cytotoxic (cell-killing) effects against various cancer cell lines. smolecule.com Its activity has been documented in cell lines derived from breast, prostate, and colon cancers, among others. nih.govsmolecule.com Furanocoumarins have demonstrated potential in cancers of the leukemia, glioma, lung, renal, liver, cervical, and ovarian types. nih.gov

Specific studies have highlighted these effects in various cell lines. For instance, the efficacy of furanocoumarins has been noted in breast cancer cell lines such as MCF7MX and ovarian cancer cell lines like A2780RCIS. encyclopedia.pub The broader class of furanocoumarins has been investigated for its effects on liver cancer cell lines including HepG-2, SMMC-7721, and BEL-7402, as well as the K562 leukemia cell line. google.com Furthermore, research on angelicin (B190584), a compound structurally related to this compound, has shown activity against the HeLa cervical carcinoma cell line. scispace.com

Below is a table summarizing the research on this compound and related furanocoumarins in various cancer cell lines.

Interactive Data Table: this compound and Furanocoumarin Activity in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects/Context | Citations |

| Breast Cancer | MCF7MX, General | Furanocoumarins show activity against breast cancer cell lines. | smolecule.com, encyclopedia.pub, nih.gov |

| Ovarian Cancer | A2780RCIS, SKOV-3 | This compound and related furanocoumarins have been studied in ovarian cancer cell lines. | encyclopedia.pub, nih.gov, scirp.org |

| Liver Cancer | HepG-2, SMMC-7721, BEL-7402 | Furanocoumarins have been tested against liver cancer cell lines. | google.com |

| Leukemia | K562 | The inhibitory action of furanocoumarins has been observed in leukemia tumor cells. | google.com |

| Cervical Cancer | HeLa | Related furanocoumarin (Angelicin) shows activity against cervical carcinoma cells. | scispace.com, nih.gov |

| Melanoma | B16/F10 (murine) | This compound showed anti-tumor effects in a melanoma model. | caymanchem.com |

| Prostate Cancer | General | Cytotoxic effects of this compound have been noted. | smolecule.com, nih.gov |

| Colon Cancer | General | Cytotoxic effects of this compound have been noted. | smolecule.com, nih.gov |

| Lung Cancer | General | Furanocoumarins' defensive properties have been observed. | nih.gov |

| Renal Cancer | General | Furanocoumarins' defensive properties have been observed. | nih.gov, ijarsct.co.in |

| Glioma | General | Furanocoumarins' defensive properties have been observed. | nih.gov, dntb.gov.ua |

In Vivo Anticancer Efficacy Models

The anticancer potential of this compound has been substantiated through in vivo studies, which are crucial for translating laboratory findings into potential therapeutic applications. encyclopedia.pubexplorationpub.com A significant finding comes from a study using a B16/F10 murine melanoma model. caymanchem.com In this model, the administration of this compound, when used in combination with ultraviolet A (UVA) radiation, was found to reduce tumor growth. caymanchem.com This demonstrates a tangible anti-tumor effect in a living organism. Such encouraging results from in vivo experiments support the need for further investigation into the efficacy of furanocoumarins as anticancer agents. encyclopedia.pub

Synergistic Effects with Conventional Chemotherapeutic Agents

Research has indicated that furanocoumarins, the chemical family to which this compound belongs, possess the potential to act synergistically with other anticancer treatments. nih.gov This includes enhancing the effects of conventional chemotherapeutic drugs, a role often referred to as being an adjuvant in therapy. nih.govnih.gov The in vivo efficacy of this compound in a melanoma model was notably achieved when combined with UVA radiation, highlighting a synergistic interaction. caymanchem.com The ability of these natural compounds to be used in combination therapies could lead to more effective treatment modalities, potentially overcoming drug resistance or enhancing therapeutic outcomes. nih.gov

Antioxidant Activity Research

This compound is recognized for possessing diverse biological activities, including significant antioxidant properties. caymanchem.comnih.govontosight.ai Antioxidants are vital molecules that can help protect cells from damage caused by unstable molecules known as free radicals. woodj.org The antioxidant potential of this compound has been confirmed in multiple studies, positioning it as a compound of interest for mitigating oxidative stress. smolecule.comresearchgate.net

Radical Scavenging Properties (e.g., DPPH)

A key measure of antioxidant activity is the ability of a compound to scavenge free radicals. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to determine this property. nih.gov In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured to quantify scavenging activity. nih.gov

This compound has demonstrated potent radical scavenging capabilities in these cell-free assays. caymanchem.com Specifically, it was shown to scavenge DPPH radicals with a half-maximal inhibitory concentration (IC₅₀) value of 28.6 µM. caymanchem.com This finding quantitatively confirms its ability to neutralize free radicals, which is a cornerstone of its antioxidant activity. smolecule.comcaymanchem.com

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, the antioxidant effects of compounds can also involve modulating the body's own cellular antioxidant defense systems. nih.govnih.gov These networks include enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants like glutathione (GSH). nih.govmdpi.com While direct studies detailing this compound's specific interactions with all of these enzymatic pathways are limited, research on plant extracts containing furanocoumarins has shown positive effects on these systems. researchgate.net For example, some studies have reported an increase in the levels of glutathione (GSH) and the activity of glutathione s-transferase (GST), an important detoxification enzyme. researchgate.net These mechanisms are critical for protecting cells from oxidative damage and maintaining redox balance. mdpi.com

Anti-inflammatory Effects

This compound, a naturally occurring furanocoumarin, has demonstrated notable anti-inflammatory properties through its interaction with key signaling molecules and pathways involved in the inflammatory response.

Research has identified this compound as an active component in studies where the downregulation of significant pro-inflammatory cytokines was observed. Specifically, its presence has been associated with the suppression of Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor (TNF) signaling pathways. In experimental models, the active components of certain herbal extracts, including this compound, were found to correspond with reduced mRNA and protein expression levels of IL-6, IL-17, and TNF. chemfaces.com This modulation is critical, as these cytokines are central to the initiation and perpetuation of inflammatory cascades. usnsj.idscielo.br IL-6 is a pleiotropic cytokine that influences both immune and malignant cells, while IL-17 is a potent pro-inflammatory cytokine that stimulates the production of other inflammatory molecules like IL-6 and TNF-α. usnsj.id The ability of this compound to contribute to the downregulation of these key mediators underscores its potential as an anti-inflammatory agent. ncats.ioresearchgate.netresearchgate.net

The p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway is a crucial regulator of inflammatory processes. chemfaces.comresearchgate.net It plays a significant role in controlling the production of major inflammatory cytokines, including TNF-α and IL-6, often by regulating gene expression at the post-transcriptional level. caymanchem.comncats.io Inhibition of the p38 MAPK pathway is known to block the production of these cytokines and repress inflammation. chemfaces.comcaymanchem.com

While direct studies detailing the specific interaction between this compound and the p38 MAPK pathway are limited, the compound's established role in down-regulating IL-6 and TNF suggests a potential link. chemfaces.comncats.io Since the p38 MAPK pathway is a key upstream regulator for the synthesis of these specific cytokines, it is plausible that this compound exerts its anti-inflammatory effects, at least in part, by modulating this pathway. researchgate.netcaymanchem.com The activation of p38 MAPK by inflammatory stimuli leads to the production of cytokines, and substances that inhibit this pathway show a corresponding decrease in these inflammatory mediators. ncats.ionih.gov

Modulation of Inflammatory Mediators (e.g., IL-6, IL-17, TNF)

Antimicrobial and Antimycobacterial Activities

This compound has been identified as a furanocoumarin with a significant spectrum of antimicrobial activities, showing efficacy against various bacteria and fungi, including mycobacteria. This activity is a recognized characteristic of the furanocoumarin class of compounds. nih.gov

This compound demonstrates a broad range of antibacterial action. It has been reported to be active against both Gram-positive and Gram-negative bacteria. Specific studies have quantified its activity against several pathogenic strains. Furthermore, this compound is recognized as one of the principal constituents responsible for the antimycobacterial properties of certain plant extracts, such as those from Heracleum maximum, which are used in traditional medicine to treat infections like tuberculosis. chemfaces.comncats.ionih.gov

| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) | IC₅₀ |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 125 µg/mL | N/A |

| Bacillus cereus | Gram-positive | 125 µg/mL | N/A |

| Pseudomonas aeruginosa | Gram-negative | 125 µg/mL | N/A |

| Salmonella enteritidis | Gram-negative | 125 µg/mL | N/A |

| Mycobacterium tuberculosis H37Ra | Acid-fast | 1850 µM | 344 µM |

Data sourced from references chemfaces.comcaymanchem.comnih.gov. N/A indicates data not available in the cited sources.

The antifungal properties of this compound are well-recognized, contributing to the natural defense mechanisms of plants against fungal pathogens. chemfaces.com As a member of the furanocoumarin family, it is part of a group of compounds known for their potential to inhibit fungal growth. nih.gov While the general antifungal activity of this compound is established, detailed studies specifying its complete spectrum of activity against a wide range of fungal species are not extensively documented in the available literature. However, it is noted that furanocoumarins as a class have been investigated for their effects on various fungi. nih.govmdpi.com

The precise antimicrobial mechanism of this compound has not been fully elucidated, but research on furanocoumarins provides insight into potential modes of action. The antimicrobial activity of this class of compounds is often linked to their chemical structure. mdpi.com

Proposed mechanisms for furanocoumarins include:

Inhibition of Protein Synthesis: Some studies suggest that furanocoumarins can act as inhibitors of bacterial translation, thereby halting essential protein production and leading to cell death. nih.gov

Cell Membrane Disruption: Plant secondary metabolites, including furanocoumarins, may exert their effects by disrupting the integrity of the microbial cell membrane. This can be achieved by enhancing lipophilicity, which allows the compound to penetrate the membrane more easily. researchgate.net

Enzyme Inhibition: The modification and inhibition of microbial enzymes is another proposed mechanism. nih.gov By interfering with critical enzymatic processes, these compounds can disrupt metabolic pathways essential for microbial survival.

These mechanisms, which involve the selective inhibition of microbial growth through various cellular targets, are considered key to the antimicrobial effects of furanocoumarins. nih.gov

Antifungal Spectrum

Enzyme Inhibition Studies

This compound has been the subject of various studies to determine its potential as an enzyme inhibitor, a characteristic that can have significant pharmacological implications.

Cytochrome P450 (CYP) Inhibition and Drug Interactions

Furocoumarins, including this compound, are recognized for their interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolizing a wide range of foreign substances in the body. nih.govmdpi.com Inhibition of these enzymes can alter the metabolism of co-administered drugs, potentially leading to adverse effects due to either increased toxicity or reduced efficacy. mdpi.comexamine.com This interaction is famously exemplified by the "grapefruit juice effect," where furocoumarins like bergamottin (B190657) affect how certain drugs are processed in the body. nih.gov

The primary mechanism of these interactions involves the inhibition of CYP enzymes, particularly the CYP3A4 isoform, which is responsible for the metabolism of a large number of drugs. mdpi.com This inhibition can be reversible or irreversible. examine.comnih.govencyclopedia.pub Reversible inhibition can be competitive, where the inhibitor and the drug compete for the same active site on the enzyme, or non-competitive, where the inhibitor binds to a different site, altering the enzyme's function. examine.comencyclopedia.pub Irreversible inhibition, also known as mechanism-based inhibition, occurs when the inhibitor forms a strong, often covalent, bond with the enzyme, rendering it permanently inactive. examine.comnih.govencyclopedia.pub Furocoumarins have been shown to cause both reversible and irreversible inhibition of CYP3A4. researchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. researchgate.netmdpi.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower post-meal blood glucose spike. researchgate.netperiodikos.com.br This makes α-glucosidase inhibitors a therapeutic target for managing type 2 diabetes. researchgate.netjppres.com

Studies have investigated the α-glucosidase inhibitory potential of various natural compounds, including coumarins. While specific IC₅₀ values for this compound were not found in the search results, related furocoumarins like bergapten and xanthotoxin have been reported to have low inhibitory activity against α-glucosidase. nih.gov However, other studies on plant extracts containing a variety of compounds have shown significant α-glucosidase inhibition. mdpi.combenthamscience.comjmb.or.kr For instance, felamidin and suberosin, other coumarins, demonstrated significant α-glucosidase inhibitory activity with IC₅₀ values of 0.42 and 0.89 mg/mL, respectively, which were more potent than the standard drug acarbose (B1664774) (IC₅₀ 4.95 mg/mL) in one study. nih.gov

The inhibitory mechanism can be reversible and may be of a mixed-type, as seen with some flavonoid derivatives. frontiersin.org

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Coumarins

| Compound | IC₅₀ Value (mg/mL) | Reference Compound | Reference IC₅₀ (mg/mL) |

|---|---|---|---|

| Felamidin | 0.42 | Acarbose | 4.95 |

| Suberosin | 0.89 | Acarbose | 4.95 |

| Bergapten | > Acarbose | Acarbose | - |

| Xanthotoxin | > Acarbose | Acarbose | - |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin, hair, and eye color. nih.gov Inhibition of tyrosinase is a strategy employed in the development of skin-lightening agents to treat hyperpigmentation disorders. saudijournals.comumpr.ac.id

While specific studies focusing solely on this compound's tyrosinase inhibitory activity were not prominent in the search results, the investigation of plant extracts containing various phytochemicals has shown potential. nih.govresearchgate.net The inhibitory mechanism of compounds against tyrosinase can be competitive, non-competitive, or mixed. saudijournals.commdpi.com For example, hesperetin (B1673127) exhibits competitive inhibition, while 7,8,4´-trihydroxyflavone shows non-competitive inhibition. saudijournals.com The potency of tyrosinase inhibitors is often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. umpr.ac.idmdpi.com For example, kojic acid, a well-known tyrosinase inhibitor, has a reported IC₅₀ value of 13.14 μg/mL in one study. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibiting these enzymes increases the levels of acetylcholine in the brain, a therapeutic approach for managing symptoms of Alzheimer's disease. mdpi.comnih.gov Some drugs for Alzheimer's are dual inhibitors, acting on both AChE and BChE. mdpi.com

The search results did not provide specific IC₅₀ values for this compound's inhibition of AChE or BChE. However, the general class of plant-derived secondary metabolites, including alkaloids and other compounds, has been shown to inhibit these enzymes. nih.gov The inhibition can be reversible and of a mixed-type, as demonstrated by some synthetic compounds. mdpi.com The potency of cholinesterase inhibitors can vary significantly, with some compounds exhibiting IC₅₀ values in the nanomolar to micromolar range. nih.govmdpi.comrsc.org

Neuroprotective Effects

Neuroprotection refers to the strategies and mechanisms that protect the central nervous system from injury and degeneration. mdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in many neurodegenerative diseases. mdpi.comfrontiersin.org Neuroprotective agents often work by reducing oxidative stress, inflammation, and apoptosis (programmed cell death). mdpi.comfrontiersin.org

While direct evidence of this compound's neuroprotective effects is limited in the provided search results, related compounds and extracts containing them have shown promise. For instance, some isobenzofuranones have demonstrated the ability to reduce ROS levels and lipid peroxidation in neuronal cultures, thereby minimizing cell death. researchgate.net Procyanidins, another class of natural compounds, have been shown to exert neuroprotective effects by activating the Nrf2/ARE pathway, which is involved in the antioxidant response. mdpi.com These findings suggest that compounds with antioxidant properties, a characteristic often attributed to phytochemicals, may have the potential to protect neurons from damage. mdpi.commdpi.com

Immunomodulatory Effects

This compound, a naturally occurring furanocoumarin, has demonstrated potential immunomodulatory activities. Furanocoumarins, as a class, are recognized for their ability to influence the immune system. idosi.org Extracts of Heracleum persicum, which contain this compound among other furanocoumarins like bergapten, pimpinellin, isopimpinellin (B191614), and sphondin, have been shown to possess immunomodulatory effects. academicjournals.orgresearchgate.netnih.gov These effects are thought to be mediated, in part, by the rich furanocoumarin and flavonoid content of the plant. idosi.orgacademicjournals.org

Research suggests that certain plant extracts containing these compounds can stimulate both humoral and cellular immunity. idosi.org For instance, studies on H. persicum indicate a stimulatory effect on lymphocytes and other cells essential for the immune response. idosi.orgacademicjournals.org Flavonoids and furanocoumarins are considered the likely candidates for these immunostimulating properties, potentially by augmenting the activity of macrophages and B-lymphocytes involved in antibody production. idosi.org While the direct and specific immunomodulatory mechanisms of isolated this compound require more targeted investigation, the existing evidence from extracts rich in this compound points towards a potential role in modulating immune responses. idosi.orgacademicjournals.orgmagtechjournal.com The broader class of furanocoumarins has been noted for affecting various biological pathways, which may include those governing immune function. ontosight.ai

Dermatological Applications and Phototoxic Mechanisms

This compound, like other furanocoumarins, is primarily recognized for its phototoxic properties, which form the basis of its dermatological relevance. nih.govciklab.com Phototoxicity is a non-immunologic inflammatory skin reaction triggered by the combination of a photosensitizing chemical and exposure to ultraviolet (UV) radiation. telemedicine.org Furanocoumarins, including this compound, are used in photochemotherapy to treat skin disorders such as vitiligo and psoriasis. telemedicine.orgnih.govresearchgate.net

The application of furanocoumarins followed by UVA radiation, a treatment known as PUVA (psoralen + UVA), is a therapeutic strategy for these conditions. telemedicine.orgresearchgate.net The phototoxic effects of these compounds, while beneficial in a controlled therapeutic context, can also cause skin reactions upon unintended exposure to sunlight. cymitquimica.commmsl.cz The mechanism involves the absorption of UV light by the furanocoumarin molecule, leading to a highly reactive state that can cause cellular damage. telemedicine.org While linear furanocoumarins like psoralen (B192213) and bergapten are generally considered more potently phototoxic, angular furanocoumarins such as this compound also contribute to these effects, albeit sometimes to a lesser degree. telemedicine.orgtelemedicine.orgmdpi.com

DNA Photoadduct Formation and Cross-linking

The primary mechanism behind the phototoxicity of furanocoumarins, including this compound, is their ability to interact with DNA upon activation by UVA radiation. nih.govdfg.de In an oxygen-independent reaction, the furanocoumarin molecule, when excited by UVA light, can intercalate between the base pairs of DNA. nih.govtelemedicine.orgdfg.de This intercalation facilitates the formation of covalent bonds, or photoadducts, with pyrimidine (B1678525) bases, particularly thymine. telemedicine.orgdfg.de

This process can result in two types of adducts:

Monofunctional adducts: A single covalent bond forms between the furanocoumarin and a pyrimidine base. telemedicine.org This can occur at either the 3,4-pyrone or the 4',5'-furan ring of the furanocoumarin molecule. telemedicine.orgtelemedicine.org

Bifunctional adducts (Interstrand cross-links): Linear furanocoumarins, after forming a 4',5'-monoadduct, can absorb a second photon and form a second covalent bond with a pyrimidine on the opposite DNA strand, creating an interstrand cross-link. telemedicine.orgtelemedicine.orgdfg.de

Angular furanocoumarins like this compound are structurally less capable of forming interstrand cross-links compared to linear furanocoumarins. dfg.de However, they are still capable of forming monofunctional adducts, which contribute to cytotoxicity and mutagenicity by inhibiting DNA synthesis and cell proliferation. telemedicine.orgtelemedicine.org The formation of these DNA adducts is a critical event in the therapeutic and toxicological profile of this compound. smolecule.comphotobiology.com

Role in Photochemotherapy

The ability of furanocoumarins to form DNA photoadducts is harnessed in photochemotherapy, a treatment modality for several skin diseases. telemedicine.orgresearchgate.net PUVA therapy, which combines the administration of a psoralen compound (like those found in plants containing this compound) with UVA radiation, is used to manage conditions such as psoriasis, vitiligo, and mycosis fungoides. telemedicine.orgnih.govjournal-jop.org

In the context of psoriasis, a disease characterized by hyperproliferation of keratinocytes, the formation of DNA adducts by activated furanocoumarins inhibits DNA replication and cell division, thereby slowing down the rapid skin cell turnover. nih.govtelemedicine.org In vitiligo, the phototoxic reaction is thought to stimulate melanocytes, leading to repigmentation of the affected skin. telemedicine.orgjournal-jop.org The effectiveness of furanocoumarins in these treatments is directly linked to their photochemical reactivity with DNA. nih.gov While this compound itself may be considered a less potent phototoxic agent compared to linear psoralens, it is a component of plant extracts used in traditional and modern photochemotherapy. telemedicine.orgcabidigitallibrary.org

Cellular Apoptosis and Proliferation Inhibition through Phototoxic Mechanisms

The DNA damage induced by the photoactivation of this compound and other furanocoumarins can trigger programmed cell death, or apoptosis. nih.govuniv-lorraine.fr The formation of DNA adducts and cross-links disrupts essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptotic pathways. nih.govpatsnap.com This is a key mechanism in the treatment of proliferative skin disorders like psoriasis. nih.gov

By inducing apoptosis in hyperproliferating keratinocytes, PUVA therapy helps to clear psoriatic plaques. nih.gov Similarly, in the treatment of certain cutaneous lymphomas, the induction of apoptosis in malignant T-cells is a primary therapeutic goal. univ-lorraine.fr The inhibition of cell proliferation is a direct consequence of the DNA damage caused by the photoactivated furanocoumarin. nih.govtelemedicine.org While the primary cytotoxic effect is mediated through DNA alkylation, furanocoumarins can also impact RNA and protein synthesis, further contributing to the inhibition of cell growth. nih.govpatsnap.com

Molecular and Cellular Mechanisms of Isobergapten Action

Interaction with DNA and Nucleic Acids

Isobergapten's planar structure allows it to interact with the DNA double helix, leading to significant consequences for DNA structure and function. These interactions are often enhanced by the presence of ultraviolet A (UVA) radiation.

This compound, like other psoralen (B192213) compounds, can insert itself between the stacked base pairs of a DNA helix, a process known as intercalation. researchgate.net This non-covalent interaction is stabilized by the overlap of the π-clouds of this compound and the adjacent DNA nucleobases. researchgate.net The insertion of the molecule causes a distortion in the DNA structure, increasing the distance between base pairs and leading to an unwinding of the duplex. researchgate.net

Upon exposure to UVA light, this compound can form covalent bonds with DNA bases, creating what are known as DNA adducts. biorxiv.org Furanocoumarins, in the presence of UVA radiation, can form covalent linkages with pyrimidine (B1678525) bases, particularly thymine. biorxiv.orgdfg.de Due to its angular structure, this compound is primarily known to form monoadducts, linking to a single DNA strand. biorxiv.org This is in contrast to linear furanocoumarins which can form both monoadducts and interstrand cross-links. biorxiv.org The formation of these adducts represents a form of DNA damage that can interfere with normal cellular processes. wikipedia.org

Table 1: Interaction of this compound with DNA

| Interaction Type | Description | Key Features |

|---|---|---|

| DNA Intercalation | Insertion of the planar this compound molecule between DNA base pairs. researchgate.net | Non-covalent; stabilized by π-π stacking interactions; causes DNA unwinding and distortion. researchgate.net |

| DNA Adduct Formation | Covalent bonding of this compound to DNA bases, primarily thymine, upon UVA irradiation. biorxiv.orgdfg.de | Forms primarily monoadducts due to its angular structure; represents a form of DNA damage. biorxiv.org |

The formation of this compound-DNA adducts can create physical barriers that impede the progression of DNA polymerase and RNA polymerase along the DNA template. This interference can lead to the stalling or collapse of replication forks and hinder the process of transcription. numberanalytics.comnih.gov When the replication machinery encounters a DNA adduct, it may be unable to accurately read the genetic code, potentially leading to the insertion of incorrect bases or a complete halt in DNA synthesis. numberanalytics.com Similarly, transcription can be blocked, preventing the synthesis of messenger RNA (mRNA) from a gene and thereby inhibiting gene expression. irispublishers.comharvard.edu The collision of replication and transcription machinery with these DNA lesions can result in DNA breaks and genomic instability. numberanalytics.com

While this compound itself is only weakly mutagenic, its mutagenic potential is significantly enhanced in the presence of UVA radiation. dfg.de The formation of DNA adducts is a primary mechanism behind this phototoxicity and mutagenicity. dfg.deresearchgate.net These adducts can lead to errors during DNA replication, resulting in mutations. nih.gov For example, if a DNA adduct is not properly repaired before the next round of replication, it can cause the insertion of an incorrect nucleotide opposite the damaged base, leading to a permanent change in the DNA sequence. nih.gov Sunlight-induced UVA radiation has been implicated in causing promutagenic DNA lesions through photosensitization reactions. nih.gov

Effects on DNA Replication and Transcription

Protein and Enzyme Interactions (excluding CYP and alpha-glucosidase)

This compound can also interact with various cellular proteins and enzymes, modulating their activity and influencing signaling pathways. These interactions are typically non-covalent and involve the binding of this compound to specific sites on the protein.

The binding of small molecules like this compound to enzymes can alter their function. Enzymes possess active sites, which are specific regions where substrate molecules bind and undergo a chemical reaction. wikipedia.org this compound can potentially bind to these active sites, acting as a competitive inhibitor by preventing the natural substrate from binding. libretexts.org Alternatively, it could bind to an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. mdpi.com These interactions are governed by forces such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions. wikipedia.org

Protein kinases are a crucial family of enzymes that regulate a wide array of cellular processes by adding phosphate (B84403) groups to other proteins. mdpi.comencyclopedia.pub The activity of many protein kinases is dependent on factors like calcium (Ca-dependent) or cyclic AMP (cAMP-dependent). This compound has been suggested to modulate the activity of certain protein kinases. encyclopedia.pubscispace.com For instance, it may interfere with the signaling pathways that involve these kinases, such as the PI3K/Akt pathway. encyclopedia.pub The modulation of protein kinase activity can have far-reaching effects on cell signaling, gene expression, and other cellular functions. nih.gov This modulation can occur through direct binding to the kinase or by affecting upstream or downstream components of the signaling cascade. nih.gov

Interaction with Phospholipases A2 and C

The mechanism of action for many furocoumarins, a class of organic chemical compounds to which this compound belongs, is understood to involve interactions with various cellular components, including membrane proteins like phospholipases A2 (PLA2) and C (PLC).

Phospholipase A2 (PLA2) is a superfamily of enzymes that hydrolyze the sn-2 ester bond of phospholipids (B1166683), which are key components of cellular membranes. nih.govmdpi.com This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid. nih.govmdpi.comwikipedia.org These products are precursors for various bioactive molecules; for instance, arachidonic acid can be metabolized into eicosanoids like prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. wikipedia.org PLA2 enzymes are categorized into several families, such as secreted (sPLA2) and cytosolic (cPLA2), and play roles in processes ranging from dietary fat digestion to inflammatory responses. nih.govwikipedia.orgnih.gov The catalytic mechanism for sPLA2 involves a His/Asp catalytic dyad and requires calcium for activity. mdpi.comnih.gov

Phospholipase C (PLC) represents another class of membrane-associated enzymes central to signal transduction. wikipedia.orgnih.gov PLCs cleave phospholipids before the phosphate group, specifically hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.govpatsnap.com IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). nih.gov This signaling cascade is initiated by the activation of PLC through various receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). nih.govnih.gov The activation of these second messenger pathways influences a wide array of cellular functions. nih.gov

While the broad interaction of furocoumarins with these phospholipases is noted, specific mechanistic studies detailing the direct inhibition or modulation of PLA2 and PLC by this compound, including binding affinities and kinetic data, are not extensively documented in the reviewed literature. The functional consequence of such interactions would likely involve the disruption of lipid signaling pathways that are critical for inflammation and intracellular communication.

Table 1: Overview of Phospholipases

| Enzyme Family | Primary Substrate | Key Products | Cellular Role |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Membrane Phospholipids | Arachidonic Acid, Lysophospholipids | Inflammation, Signal Transduction |

| Phospholipase C (PLC) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Second Messenger Signaling, Calcium Release |

Epidermal Growth Factor Modulation

The biological activities of furocoumarins are also linked to their interaction with key signaling molecules like the epidermal growth factor (EGF). The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a fundamental role in regulating cell proliferation, differentiation, and survival. nih.govmdpi.comuniprot.org

The EGFR signaling cascade is initiated when a ligand, such as EGF or transforming growth factor-alpha (TGF-α), binds to the receptor's extracellular domain. uniprot.org This binding induces receptor dimerization and activates its intrinsic tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic tail. nih.govuniprot.org These phosphorylated sites act as docking points for various adapter proteins and enzymes, such as Grb2 and Shc. nih.govuniprot.org The recruitment of these proteins triggers multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which in turn orchestrate cellular responses. uniprot.orgplos.org The signaling process is tightly regulated, partly through receptor internalization and trafficking, which can lead to signal attenuation or diversification. nih.govmdpi.com

Given that elevated EGFR signaling is associated with the progression of various diseases, its modulation is a key therapeutic target. plos.org The interaction of furocoumarins with EGF could potentially modulate the activity of the EGFR pathway. However, specific studies detailing how this compound directly binds to or modulates the function of EGF or EGFR are limited. Such modulation could, in theory, interfere with ligand-receptor binding, inhibit the receptor's kinase activity, or alter its downstream signaling cascades.

Cellular Signaling Pathways

Investigation of Upstream and Downstream Signaling Events

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, culminating in a specific cellular response. slideshare.netnih.gov These cascades are often described in terms of upstream and downstream events; upstream events occur earlier in the cascade (e.g., receptor-ligand binding), while downstream events happen later (e.g., gene transcription). slideshare.net this compound and related furanocoumarins have been implicated in the modulation of several critical signaling pathways.

PI3K-Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. genome.jpkegg.jpcellsignal.com It is typically activated by growth factors binding to receptor tyrosine kinases or by G protein-coupled receptors. genome.jpkegg.jp This activation leads to PI3K-mediated phosphorylation of PIP2 to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). genome.jp PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt. genome.jp Once recruited to the membrane, Akt is activated through phosphorylation and proceeds to phosphorylate a multitude of downstream targets that inhibit apoptosis and promote cell growth and proliferation. genome.jpcellsignal.com Research has suggested that compounds including this compound may influence PI3K/Akt signaling. dntb.gov.ua

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are another major signaling system that converts extracellular stimuli into cellular responses. wikipedia.orgmdpi.com There are several distinct MAPK cascades, including the ERK, JNK, and p38 MAPK pathways. mdpi.comfrontiersin.org The canonical ERK pathway, for example, is often initiated by growth factor receptor activation, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. frontiersin.org Activated MAPKs can phosphorylate various substrates, including transcription factors, to regulate gene expression involved in inflammation, cell growth, and differentiation. wikipedia.orgresearchgate.net The modulation of p38 and ERK MAPK pathways has been noted for compounds structurally related to this compound. researchgate.net

Table 2: Key Signaling Pathways and Their Functions

| Pathway | Key Upstream Activators | Core Components | Key Downstream Functions |

|---|---|---|---|

| PI3K-Akt | Growth Factors (via RTKs), GPCRs | PI3K, PIP3, Akt, mTOR | Cell Survival, Growth, Proliferation, Metabolism |

| MAPK/ERK | Mitogens, Growth Factors (via RTKs) | Ras, Raf, MEK, ERK | Cell Proliferation, Differentiation, Gene Expression |

| MAPK/p38 | Inflammatory Cytokines, Stress | MEKK, MKK3/6, p38 | Inflammation, Apoptosis, Cell Cycle Control |

Metabolism, Pharmacokinetics, and Biotransformation Strictly Excluding Dosage/administration

Absorption and Distribution in Biological Systems

Furanocoumarins, the class of compounds to which isobergapten belongs, are generally well-absorbed from the gastrointestinal tract after oral intake. dfg.de Studies on related methoxyfuranocoumarins (MFCs) in rats have shown that they are rapidly absorbed. nih.gov For instance, after administration of a Toddalia asiatica root extract to male Sprague-Dawley rats, isopimpinellin (B191614) and bergapten (B1666803), which are structurally related to this compound, were rapidly absorbed. nih.gov Specifically, the time to reach maximum plasma concentration (Tmax) for isopimpinellin was 0.33 hours. nih.gov

Once absorbed, furanocoumarins can bind to serum proteins, particularly albumin. dfg.de The distribution of MFCs can vary among different tissues. For example, studies on xanthotoxin and isopimpinellin have shown higher concentrations in the stomach and kidneys, suggesting these may be primary target organs. nih.gov

Metabolic Pathways and metabolite Identification

The liver is the primary site for the metabolism of most psoralens, a group that includes this compound, with cytochrome P450 (CYP)-dependent monooxygenases playing a key role. dfg.de The main biotransformation pathways for furanocoumarins include hydrolysis, hydrogenation, and glucuronide conjugation. nih.gov Other significant pathways are epoxidation, hydroxylation, and the hydrolytic opening of the lactone ring. dfg.de

In vitro studies using rat liver microsomes have identified several metabolic pathways for guanidine (B92328) derivatives, which may share some similarities with this compound metabolism. These pathways include O-dealkylation, oxygenation, cyclization, and hydrolysis, with hydroxylation being a major route. mdpi.com For other furanocoumarins, biotransformation by human intestinal bacteria, such as Blautia sp., has been observed, leading to O-demethylation. nih.govresearchgate.net This process can increase the water solubility of the metabolites, facilitating their excretion. nih.gov

Table 1: Identified Metabolic Pathways of Related Furanocoumarins

| Metabolic Pathway | Description | Reference |

| O-dealkylation | Removal of an alkyl group from an oxygen atom. | mdpi.com |

| Oxygenation | Introduction of an oxygen atom into the molecule. | mdpi.com |

| Cyclization | Formation of a ring structure. | mdpi.com |

| Hydrolysis | Cleavage of a chemical bond by the addition of water. | nih.govmdpi.com |

| Hydroxylation | Introduction of a hydroxyl group (-OH). | dfg.demdpi.com |

| Glucuronide Conjugation | Attachment of glucuronic acid to the molecule. | dfg.denih.gov |

| Epoxidation | Formation of an epoxide ring. | dfg.de |

| Hydrogenation | Addition of hydrogen atoms. | nih.gov |

Excretion Routes

The primary route of excretion for furanocoumarin metabolites is through the kidneys via urine. dfg.de Studies in mice and humans have shown that over 90% of an oral dose of 8-methoxypsoralen (a related furanocoumarin) is excreted as metabolites in the urine within 12 hours. dfg.de A smaller portion, around 5-10%, is eliminated through the feces. dfg.de Research on pimpinellin, isopimpinellin, and bergapten in rats revealed that very limited amounts (<0.5%) of the parent compounds were excreted in urine and feces, indicating that they are mainly excreted as metabolites or via bile. nih.gov

Role of Cytochrome P450 in this compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs and dietary compounds. nih.gov These enzymes are predominantly found in the liver and small intestine. nih.govmedsafe.govt.nz The CYP1, CYP2, and CYP3 families are particularly important in drug metabolism. mdpi.com

This compound has been identified as an inhibitor of cytochrome P450 enzymes. nih.govncats.io Furocoumarins can interact with CYP enzymes, which is a significant factor in drug-food and drug-drug interactions. nih.gov Specifically, CYP isoforms 1A1 and 1A2 have been shown to be involved in the metabolism of other bioactive compounds, and furanocoumarins can inhibit their activity. nih.gov The inhibition of CYP3A4, a major human drug-metabolizing enzyme, by furanocoumarins found in sources like grapefruit is a well-documented phenomenon that can alter the pharmacokinetics of co-administered drugs. medsafe.govt.nzresearchgate.net

The metabolism of furanocoumarins by CYP enzymes often involves oxidation reactions. nih.gov This metabolic activity is essential for the detoxification and elimination of these compounds from the body. dfg.demdpi.com

Pharmacological Properties and Mechanisms of Action

Antimicrobial and Antifungal Activity

Isobergapten has demonstrated notable antimicrobial and antifungal properties. It has been identified as a key component responsible for the antimycobacterial activity of certain plant extracts, specifically against Mycobacterium tuberculosis. ncats.iobiocrick.comchemfaces.com Studies have also shown its effectiveness against various bacteria, including S. aureus, B. cereus, and P. aeruginosa, with a minimum inhibitory concentration (MIC) of 125 µg/ml for these strains. caymanchem.com Additionally, this compound has been shown to be toxic to several fungi at concentrations of 200 p.p.m. or less. biocrick.com

Anti-proliferative and Cytotoxic Effects

Research has indicated that this compound possesses anti-proliferative activity. biocrick.comchemfaces.com It has been shown to cause G2/M cell cycle arrest at concentrations ranging from 0.05 to 15.0 μM. biocrick.comchemfaces.com In combination with ultraviolet A (UVA) radiation, this compound has been found to reduce tumor growth in a murine melanoma model. caymanchem.com

Enzyme Inhibition

This compound is known to inhibit certain enzymes. ontosight.ai It has been shown to inhibit α-glucosidase with an IC50 value of 0.385 µM. caymanchem.commedkoo.com Furthermore, like other furanocoumarins, this compound can inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs. ontosight.ainih.govncats.io

Immune-mediated Adverse Reactions

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals. smolecule.comcaymanchem.com In a DPPH radical scavenging assay, it showed an IC50 value of 28.6 µM. caymanchem.com This antioxidant capacity may contribute to its protective effects against oxidative stress. smolecule.com

Anti-inflammatory and Other Activities